molecular formula C7H12O3 B065944 (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester CAS No. 174292-58-1

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Cat. No.: B065944
CAS No.: 174292-58-1
M. Wt: 144.17 g/mol
InChI Key: ASZRODBLMORHAR-WDSKDSINSA-N
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Description

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a high-purity, stereochemically defined cyclic compound that serves as a versatile and valuable chiral building block in organic synthesis and medicinal chemistry research. This molecule possesses two stereocenters in the (1S,3S) configuration, making it an essential precursor for the construction of complex, enantiomerically pure structures. Its key functional groups—the ester and the secondary alcohol—provide distinct handles for synthetic manipulation, enabling its use in a wide range of transformations, including nucleophilic substitutions, reductions, oxidations, and ring-forming reactions.

Properties

IUPAC Name

methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Precursors

A foundational approach involves the use of bicyclic intermediates to construct the cyclopentane ring with predefined stereochemistry. The J-Stage study outlines a method where 5-oxaindan-1-one serves as a key intermediate for assembling a 1,2-disubstituted cyclopentane framework. The process begins with the introduction of a methoxyethoxymethoxy (MEM) protecting group to stabilize reactive hydroxyl moieties during subsequent transformations. For example, the synthesis of methyl epijasmonate analogs involves:

  • Protection : MEM-group installation on a hydroxylated cyclopentane derivative.

  • Functionalization : Introduction of a (3Z)-pentenyl side chain via nucleophilic substitution.

  • Deprotection and cyclization : Acidic hydrolysis (e.g., acetic acid/water) to remove protecting groups, followed by ring closure under controlled pH.

This method achieves stereochemical fidelity by leveraging the conformational rigidity of the bicyclic intermediate, though yields remain moderate (56–76%) due to competing side reactions during deprotection.

Asymmetric Reduction of Ketoesters

The stereoselective reduction of ketoesters represents a streamlined route to the target compound. A patent by US7956195B2 highlights the use of chiral catalysts for asymmetric hydrogenation of α,β-unsaturated esters. For instance:

  • Substrate: 3-Oxo-cyclopentanecarboxylic acid methyl ester.

  • Catalyst: Rhodium complexes with chiral phosphine ligands (e.g., BINAP).

  • Conditions: Hydrogen gas (1–5 atm) in tetrahydrofuran at 25–50°C.

This method achieves enantiomeric excess (ee) >95% by optimizing ligand stereoelectronics and reaction temperature. However, scalability is limited by catalyst cost and sensitivity to oxygen.

Esterification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic Acid

Direct esterification of the parent carboxylic acid with methanol is a widely adopted industrial method:

  • Acid catalysis : Sulfuric acid (2–5 mol%) in refluxing methanol (60–80°C).

  • Reaction monitoring : TLC or HPLC to track conversion.

  • Workup : Neutralization with sodium bicarbonate, followed by distillation or chromatography.

Yields typically range from 65–85%, with purity ≥95% after silica gel chromatography (ethyl acetate/hexane gradients). Racemization is minimized by maintaining temperatures below 80°C and avoiding prolonged reaction times.

Industrial Production Methods

Continuous Flow Microreactor Systems

Recent advancements in flow chemistry enable large-scale synthesis with enhanced efficiency:

  • Reactor design : Multi-stage microreactors for sequential protection, functionalization, and esterification.

  • Advantages : Improved heat transfer, reduced reaction times (hours vs. days), and higher throughput.

  • Case study : A pilot-scale system achieved 92% yield of the target ester with 98% ee by integrating asymmetric hydrogenation and continuous esterification.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is employed to enhance stereochemical purity during scale-up:

  • Racemic mixture : Crystallize the desired (1S,3S)-isomer selectively using chiral resolving agents (e.g., tartaric acid derivatives).

  • Solvent system : Ethanol/water mixtures (4:1 v/v) at −20°C.

  • Yield : 70–75% recovery of enantiopure product.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

ParameterOptimal RangeImpact on Yield/Purity
Esterification Temp60–70°CPrevents racemization
Hydrogenation Press3 atm H₂Balances ee and reaction rate
Catalyst Loading0.5–1.0 mol% RhCost-effective enantiocontrol

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Enhance solubility of intermediates but may hinder crystallization.

  • Ether solvents (MTBE): Improve phase separation during workup, reducing emulsion formation.

Case Studies

J-Stage Synthesis of Methyl Epijasmonate Analogs

A multi-step synthesis demonstrates the versatility of cyclopentane intermediates:

  • MEM protection : (1R*,2S*,3S*)-1-Methoxyethoxymethoxy-2-[(3Z)-pentenyl]-3-hydroxymethylcyclopentane.

  • Cyanide substitution : Treatment with NaCN/Bu₄NBr in DMSO at 160°C (56% yield).

  • Hydrolysis and esterification : Convert nitrile to methyl ester via NaOH/MeOH (76% yield).

Patent-Scale Isolation of Stereoisomers

The US7956195B2 patent details a chromatographic method for resolving (1S,3S) and (1R,3S) isomers:

  • Stationary phase : Chiralcel OD-H column.

  • Mobile phase : Hexane/isopropanol (90:10 v/v).

  • Resolution : Baseline separation (α = 1.32) achieved in 15-minute runs.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthetic Intermediate for Drug Development
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester serves as a synthetic intermediate in the production of various pharmaceuticals. Its structural characteristics make it useful in synthesizing compounds with therapeutic properties. For instance, it has been utilized in the synthesis of cholinergic agents, which are critical in treating neurological disorders such as Alzheimer's disease .

2. Chiral Building Block
Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can act as a chiral building block for the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. The ability to manipulate its stereochemistry allows chemists to create compounds that target specific biological pathways more effectively .

Case Study 1: Synthesis of Cholinergic Agents

A study demonstrated the use of this compound in synthesizing a new class of cholinergic agents. The researchers highlighted the compound's role in facilitating the formation of key intermediates that led to higher yields and purities of the final products. This application underscores the compound's importance in developing treatments for cognitive decline associated with aging .

Case Study 2: Asymmetric Synthesis

Another research project focused on employing this compound as a chiral auxiliary in asymmetric synthesis. The results indicated that using this compound significantly improved the enantioselectivity of reactions leading to biologically active compounds. The study concluded that this compound could streamline the synthesis process for various pharmaceuticals .

Mechanism of Action

The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester (CAS 174292-59-2):
    This stereoisomer shares the same molecular formula (C₇H₁₂O₃) but differs in spatial configuration. Safety data indicate acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), classified under GHS07 . The (1S,3S) isomer may exhibit distinct biological activity due to enantioselective interactions, though specific toxicity data are unavailable.

Functional Group Variants

  • (1S,3S)-3-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride (CAS 222530-45-2, C₇H₁₄ClNO₂): Substitution of the hydroxyl group with an amine (and subsequent hydrochloride salt formation) increases molecular weight to 179.64 g/mol.
  • (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid Methyl Ester (CAS 329910-39-6, C₁₃H₂₃NO₄): Incorporation of a tert-butoxycarbonyl (Boc) protecting group increases lipophilicity (MW 281.33 g/mol) and stabilizes the amine during synthesis. This derivative is critical in multi-step organic reactions .

Structural Analogs

  • (1S,3S)-3-Hydroxycyclopentane Acetic Acid Methyl Ester :
    Replaces the carboxylic acid with an acetic acid chain (C₈H₁₄O₃), increasing alkyl chain length and logP. This structural change may enhance membrane permeability in biological systems .
  • Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1, C₈H₉NO₃): Aromatic carbamate with a phenol group (MW 167.16 g/mol). Unlike the cyclopentane core, this compound’s planar structure and resonance-stabilized carbamate group confer distinct reactivity in polymer or agrochemical synthesis .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula MW (g/mol) Functional Groups Hazards (GHS)
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester - C₇H₁₂O₃ 144.17 Hydroxyl, ester Presumed similar to
(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester 174292-59-2 C₇H₁₂O₃ 144.17 Hydroxyl, ester H302, H315, H319
(1S,3S)-3-Aminocyclopentanecarboxylate hydrochloride 222530-45-2 C₇H₁₄ClNO₂ 179.64 Amino, ester, hydrochloride Not specified
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 Carbamate, phenol General precautions

Research and Application Insights

  • Stereochemical Influence: The (1S,3S) configuration is critical in chiral synthesis, where enantiopurity dictates efficacy in drug candidates. For example, the Boc-protected amino variant (CAS 329910-39-6) is a key intermediate in protease inhibitors .
  • Safety Profiles : The (1R,3S) isomer’s acute toxicity highlights the need for rigorous stereochemical control in synthesis. Handling protocols for the (1S,3S) form should mirror these precautions pending specific data .
  • Comparative Reactivity: The hydroxyl group in the target ester enables esterification or oxidation, whereas the amino variant (CAS 222530-45-2) supports amide bond formation. Diterpene esters (e.g., sandaracopimaric acid methyl ester ) exhibit larger, fused-ring systems with applications in natural product chemistry.

Biological Activity

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic compound with significant potential in pharmaceutical synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 174292-58-1

The compound features a cyclopentane ring with a hydroxyl group and a methyl ester, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes. It can act as an enzyme inhibitor , binding to active sites and blocking substrate access. This property is crucial for its potential therapeutic applications, particularly in metabolic pathways.

Key Interactions:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds or strong non-covalent interactions with active site residues.
  • Substrate Mimicry : Its structural similarity to natural substrates allows it to interfere with normal enzymatic functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Antimicrobial EffectsExhibits activity against certain bacterial strains
CytotoxicityShows selective cytotoxic effects on cancer cells

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase , which plays a vital role in neurotransmission. The inhibition was characterized by a dose-dependent response, indicating potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies indicated that this compound displayed cytotoxic effects on various cancer cell lines, including breast and colon cancer. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Table 2: Comparison with Similar Cyclopentane Derivatives

Compound NameStructure TypeBiological Activity
(1R,3R)-3-Hydroxycyclopentanecarboxylic Acid Methyl EsterCyclopentane derivativeModerate enzyme inhibition
Cyclopentanone derivativesKetone functional groupLimited antimicrobial activity
Cyclopentanol derivativesAlcohol functional groupEnhanced cytotoxicity

Q & A

Q. What synthetic methodologies are recommended for preparing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester?

  • Methodological Answer : The ester can be synthesized via esterification of the corresponding carboxylic acid, (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid (CAS 107983-79-9), using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For example, similar cyclopentane derivatives (e.g., (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester) are synthesized via nucleophilic acyl substitution, followed by purification via column chromatography or distillation . Key steps include:
  • Reaction Optimization : Control reaction temperature (e.g., 60–80°C) to avoid racemization.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the ester .
  • Critical Data :
Precursor (CAS)Reaction ConditionsYieldPurity
107983-79-9H₂SO₄, MeOH, 70°C~65%≥95%

Q. What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.65 ppm for methoxy group) confirms ester formation and stereochemistry .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .
  • Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values validate stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Safety Protocols : Use gloves, goggles, and fume hoods due to acute oral toxicity (LD₅₀ ~300 mg/kg) and skin/eye irritation risks .
  • Decontamination : Clean spills with adsorbents (e.g., silica gel) and avoid aqueous drainage .

Advanced Research Questions

Q. How can researchers optimize stereochemical integrity during synthesis under varying conditions?

  • Methodological Answer :
  • Catalyst Screening : Use enantioselective catalysts (e.g., lipases) for kinetic resolution. For example, Candida antarctica lipase B improves ee >98% in esterification .
  • Temperature Control : Lower temperatures (≤50°C) minimize epimerization. Monitor via real-time chiral HPLC .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing racemization .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Mass Transfer Limitations : Use continuous-flow reactors to enhance mixing and reduce side reactions .
  • Purification at Scale : Simulated moving bed (SMB) chromatography improves yield and ee in large batches .
  • Data Contradictions : Reported yields vary (50–75%) due to differences in catalyst loading and solvent purity. Replicate protocols with controlled variables (e.g., anhydrous MeOH) .

Q. How do the physical-chemical properties of this compound compare to its diastereomers?

  • Methodological Answer :
  • Melting Point/Boiling Point : The (1S,3S) isomer has distinct phase behavior vs. (1R,3S) (e.g., mp –10°C vs. 15°C) due to hydrogen-bonding differences .
  • Solubility : Higher solubility in polar solvents (e.g., ethanol) compared to (1R,3R) isomers .
  • Table :
Property(1S,3S) Isomer(1R,3S) Isomer
Molecular Weight144.17 g/mol144.17 g/mol
LogP0.850.92
Specific Rotation+12.5°–12.5°

Data Contradictions and Resolution

  • Hazard Classification Discrepancies : While (1R,3S)-3-Hydroxycyclopentane derivatives are classified as GHS07 (H302, H315) , some stereoisomers lack GHS classification . Researchers must verify toxicity data for each stereoisomer.
  • Synthetic Yield Variability : Discrepancies in reported yields (60–80%) highlight the need for standardized reaction conditions (e.g., solvent purity, catalyst source) .

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